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Compound of Interest

Compound Name: 4-Bromopyridine

Cat. No.: B075155

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
bromopyridine, a key building block in pharmaceutical and materials science. The following
sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS) data, along with the experimental protocols for acquiring this information.

Spectroscopic Data Summary

The spectroscopic data for 4-bromopyridine is summarized in the tables below, providing a
quick reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR Data

The *H NMR spectrum of 4-bromopyridine in DMSO-de exhibits two distinct signals
corresponding to the aromatic protons.

Chemical Shift (0) Lo Coupling Constant .
Multiplicity Assignment

ppm (9) Hz

8.68 Doublet 54 H-2, H-6

7.73 Doublet 5.4 H-3, H-5
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Note: Data sourced from ChemicalBook.[1]
13C NMR Data

The 13C NMR spectrum of 4-bromopyridine shows three signals for the five carbon atoms due
to the molecule's symmetry.

Chemical Shift (d) ppm Assignment
150.9 C-2,C-6
133.0 C-4

127.2 C-3,C-5

Note: Data may vary slightly depending on the solvent and spectrometer frequency.

Infrared (IR) Spectroscopy

The FT-IR spectrum of 4-bromopyridine displays characteristic absorption bands for the
aromatic ring and the carbon-bromine bond.

Wavenumber (cm—?) Intensity Assignment

3100-3000 Medium Aromatic C-H stretch
1600-1585 Medium-Strong C=C stretching in aromatic ring
1500-1400 Medium-Strong C=C stretching in aromatic ring
1050-1000 Strong C-Br stretch

900-675 Strong C-H out-of-plane bending

Note: Peak positions can vary based on the sample preparation method (e.g., KBr pellet, thin
film, or ATR). The C-Br stretching frequency is a key indicator of the halogen's presence.[2]

Mass Spectrometry (MS)
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The electron ionization mass spectrum of 4-bromopyridine is characterized by a prominent
molecular ion peak and a distinct isotopic pattern due to the presence of bromine.

miz Relative Intensity (%) Assighment

157 ~100 [M]* (with 7°Br)

159 ~97 [M]* (with 81Br)

78 High [CsHaN]* (Loss of Br)

) [CaHs]* (Fragmentation of
51 Medium
pyridine ring)

Note: The presence of two molecular ion peaks with a mass difference of 2 and nearly equal
intensity is a characteristic isotopic signature of a monobrominated compound.[3]

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of 4-bromopyridine are provided below.
These protocols are intended as a guide and may be adapted based on the available
instrumentation.

NMR Spectroscopy

Sample Preparation:

» Dissolve approximately 10-20 mg of 4-bromopyridine in 0.5-0.7 mL of a deuterated solvent
(e.g., CDCIs or DMSO-ds) in an NMR tube.

e Ensure the sample is fully dissolved and the solution is homogeneous.
1H NMR Spectroscopy:

e Instrument: A 400 MHz or higher field NMR spectrometer.

e Parameters:

o Pulse Sequence: Standard single-pulse experiment.
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o Number of Scans: 16-32 scans for a good signal-to-noise ratio.
o Relaxation Delay: 1-2 seconds.
o Spectral Width: A range that encompasses all expected proton signals (e.g., 0-10 ppm).
o Reference: Tetramethylsilane (TMS) at 0.00 ppm.
13C NMR Spectroscopy:
e Instrument: A 100 MHz or higher field NMR spectrometer.

e Parameters:

[e]

Pulse Sequence: Proton-decoupled pulse sequence.

Number of Scans: 256 or more scans may be necessary due to the low natural abundance
of 13C.

[e]

[e]

Relaxation Delay: 2-5 seconds.

o

Spectral Width: A range that encompasses all expected carbon signals (e.g., 0-160 ppm).

Reference: The solvent peak (e.g., CDCls at 77.16 ppm).

[¢]

FT-IR Spectroscopy

Sample Preparation (KBr Pellet Method):

e Grind a small amount of 4-bromopyridine (1-2 mg) with approximately 100-200 mg of dry
potassium bromide (KBr) powder using an agate mortar and pestle until a fine,
homogeneous powder is obtained.

» Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.
Data Acquisition:

e Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
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e Parameters:

o

Spectral Range: 4000-400 cm~1.

Resolution: 4 cm~1.

[¢]

Number of Scans: 16-32 scans.

[¢]

Background: A background spectrum of the empty sample holder (or a pure KBr pellet)

[e]

should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

Sample Introduction and lonization:

e Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for a volatile
compound like 4-bromopyridine.

e Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.qg.,
dichloromethane or methanol).

« lonization Method: Electron lonization (EIl) is a common method for generating fragment

ions.
Data Acquisition:
¢ Instrument: A GC-MS system.
e Parameters:
o lonization Energy: Typically 70 eV.

o Mass Range: A scan range of m/z 40-200 is appropriate to detect the molecular ion and
key fragments.

o Source Temperature: Typically maintained around 200-250 °C.

Workflow and Data Interpretation
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The following diagrams illustrate the logical workflow for the spectroscopic analysis of 4-
bromopyridine and the interpretation of the resulting data.

Data Analysis & Interpretation
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Spectroscopic Analysis Workflow for 4-Bromopyridine.
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Spectroscopic Data

1H & 13C NMR: FTIR: Mass Spec:

- Two proton signals AN (€8 ) SIS - M/M+2 peaks (157/159)

! - C=C ring stretches
- Three carbon signals - Strong C-Br stretch - Fragment at m/z 78

/ \

] T
Structl¥al Inference

Symmetrical disubstituted Presence of aromatic ring Molecular formula CsH4BrN
pyridine ring and bromine substituent Loss of Br radical

Conclusion

Structure is consistent with
4-Bromopyridine
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Logical Flow of Spectroscopic Data Interpretation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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